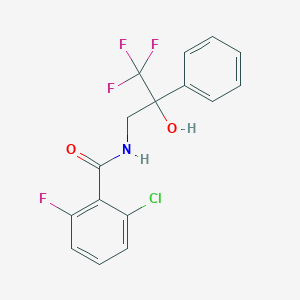

2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

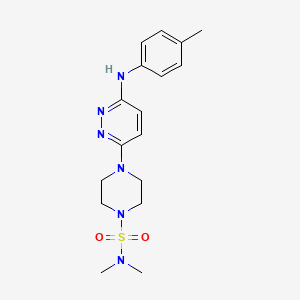

2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs that can target various diseases.

Applications De Recherche Scientifique

Ortho-Fluorination in Medicinal Chemistry

The synthesis of fluorinated organic compounds is a critical area in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased stability and lipophilicity. The research by Wang, Mei, and Yu (2009) highlights a palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines, utilizing N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source. This methodology is significant for introducing fluorine into organic molecules, a common modification in drug molecules to improve their pharmacokinetic properties. The protocol's adaptability in converting triflamide into various functional groups enhances its applicability in synthesizing a wide range of compounds for medicinal chemistry applications (Wang, Mei, & Yu, 2009).

Fluorination of Heterocycles in Pharmaceutical Industries

Fluorinated heterocycles are pivotal in the pharmaceutical and agrochemical industries due to their enhanced stability and bioactivity. Wu et al. (2017) presented a novel synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method is versatile, allowing the synthesis of monofluorinated alkene and gem-difluorinated dihydroisoquinolin-1(2H)-ones. The synthetic applications and the detailed density functional theory (DFT) studies provide insights into the reaction mechanisms, further establishing the significance of this method in synthesizing complex fluorinated structures for pharmaceutical applications (Wu et al., 2017).

Antimicrobial and Antibiofilm Properties of Fluorinated Compounds

Fluorinated compounds also show promising antimicrobial and antibiofilm properties. Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas and benzamides with fluorine and other halogen substituents and demonstrated their significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of fluorinated compounds in developing new antimicrobial agents with effective antibiofilm properties, addressing the growing concern of microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).

Inhibition of Gene Expression and Potential Therapeutic Applications

Palanki et al. (2000) investigated the structure-activity relationship of fluorinated pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These findings are crucial, as the inhibition of these transcription factors can modulate inflammatory responses and other pathological conditions. The research also examined the compounds' cell-based activity and gastrointestinal permeability, indicating their potential as oral therapeutic agents (Palanki et al., 2000).

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4NO2/c17-11-7-4-8-12(18)13(11)14(23)22-9-15(24,16(19,20)21)10-5-2-1-3-6-10/h1-8,24H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGWAKDIBKBUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2646426.png)

![Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646432.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)

![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2646437.png)

![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)

![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)

![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)